An In-depth Technical Guide to the Chemical Properties and Stability of Nateglinide D5
An In-depth Technical Guide to the Chemical Properties and Stability of Nateglinide D5
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Nateglinide D5, a deuterated analog of the antidiabetic agent Nateglinide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into structured tables, outlines detailed experimental methodologies, and employs visualizations to illustrate key concepts and workflows.
Core Chemical Properties
Nateglinide D5 is a synthetic, isotopically labeled form of Nateglinide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic and metabolic studies of Nateglinide, particularly in analyses utilizing mass spectrometry.
Physicochemical Data
The fundamental physicochemical properties of Nateglinide D5 are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.
| Property | Value | Reference |
| Chemical Name | N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d5 | [1] |
| Synonyms | (2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid | [2][3] |
| CAS Number | 1227666-13-8 | [1][4] |
| Molecular Formula | C₁₉H₂₂D₅NO₃ | |
| Molecular Weight | 322.5 g/mol | |
| Appearance | Solid | |
| Solubility | Slightly soluble in chloroform and methanol. The non-deuterated form is freely soluble in methanol, ethanol, and chloroform, and practically insoluble in water. | |
| Purity | ≥99% deuterated forms (d₁-d₅) |
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific, in-depth stability studies on Nateglinide D5 are not extensively published, its stability profile is expected to be comparable to that of Nateglinide.
Storage and Shelf-Life
Proper storage is essential to maintain the integrity of Nateglinide D5. The recommended storage conditions and observed stability are outlined below.
| Parameter | Recommendation/Observation | Reference |
| Storage Temperature | -20°C for long-term storage. Can be shipped at room temperature in the continental US. For non-deuterated Nateglinide, storage at 25°C (77°F) with excursions permitted to 15°C to 30°C (59°F to 86°F) is recommended. | |
| Stability | ≥ 4 years when stored at -20°C. | |
| Container | Dispense in a tight, light-resistant container. |
Degradation Pathways
Forced degradation studies on non-deuterated Nateglinide have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions but is stable under other stress conditions like oxidation and thermal stress. The primary degradation pathway involves the hydrolysis of the amide bond. The deuteration on the phenyl ring in Nateglinide D5 is not expected to significantly alter these degradation pathways.
The following diagram illustrates the key factors influencing the stability of Nateglinide D5.
Caption: Factors influencing the chemical stability of Nateglinide D5.
Experimental Protocols
This section details the methodologies for key experiments relevant to the analysis and stability assessment of Nateglinide and its deuterated analog.
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following protocol is based on studies conducted on non-deuterated Nateglinide.
Objective: To evaluate the stability of Nateglinide D5 under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
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Nateglinide D5 reference standard
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Hydrochloric acid (HCl), 1.0 M
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Sodium hydroxide (NaOH), 1.0 M
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Hydrogen peroxide (H₂O₂), 30%
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High-purity water
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Methanol, HPLC grade
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Acetonitrile, HPLC grade
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Ammonium acetate buffer (20 mM)
Methodology:
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Acid Hydrolysis: Dissolve Nateglinide D5 in a suitable solvent and add 1.0 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
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Alkali Hydrolysis: Dissolve Nateglinide D5 in a suitable solvent and add 1.0 M NaOH. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
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Oxidative Degradation: Treat a solution of Nateglinide D5 with 30% H₂O₂ at room temperature for a specified duration.
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Thermal Degradation: Expose solid Nateglinide D5 to dry heat at a specific temperature (e.g., 60°C) for a defined period.
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Photolytic Degradation: Expose a solution of Nateglinide D5 to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize the degradation products using LC-MS/QTOF.
Stability-Indicating HPLC Method
A robust HPLC method is essential for separating Nateglinide D5 from its potential degradation products. The following method is adapted from published literature on Nateglinide analysis.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of ammonium acetate buffer (20 mM, pH adjusted) and an organic modifier (e.g., methanol, acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm or 215 nm |
| Column Temperature | Ambient or controlled (e.g., 22°C) |
Experimental and Analytical Workflows
Visualizing experimental workflows can aid in understanding the logical sequence of operations in stability testing and analysis.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of Nateglinide D5.
Caption: Experimental workflow for Nateglinide D5 stability assessment.
